molecular formula C14H19N5 B2705599 N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine CAS No. 300697-12-5

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

Katalognummer: B2705599
CAS-Nummer: 300697-12-5
Molekulargewicht: 257.341
InChI-Schlüssel: STHMLNPMOYGEJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Triazaspiro Compounds in Medicinal Chemistry

The exploration of triazaspiro compounds began in earnest during the mid-20th century, driven by the recognition of spirocyclic systems as privileged scaffolds in natural product chemistry. Early work by Ulrich and Dyer in 1968 demonstrated the feasibility of synthesizing triazaspirocycles via 1,3-dipolar cycloadditions between isocyanates and formamidines, laying the groundwork for subsequent structural diversification. These efforts were paralleled by biosynthetic studies in the 1980s, which identified triazaspiro-containing alkaloids such as oxaline and meleagrin in Penicillium species, underscoring their natural abundance and biological relevance.

A pivotal advancement came with the elucidation of triazaspirocycles' three-dimensional rigidity, which reduces conformational entropy during target binding—a property critical for enhancing drug efficacy. For instance, X-ray crystallographic analyses of triazaspiro derivatives revealed near-tetrahedral geometries at spiro junctions, enabling precise interactions with protein active sites. This structural insight catalyzed the design of synthetic analogs, including N2-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine, which integrates a phenyl-substituted triazine moiety to optimize electronic and steric properties.

Significance of Spirocyclic Scaffolds in Contemporary Drug Discovery

Spirocyclic frameworks, such as those in this compound, offer distinct advantages over planar or linear structures. Their three-dimensionality minimizes off-target interactions while enhancing binding affinity to structurally constrained biological targets. For example, triazaspiro compounds have demonstrated potent inhibition of anaplastic lymphoma kinase (ALK), with derivative 22o exhibiting IC~50~ values of 2.5 nM against ALK~WT~ and 6.5 nM against the resistance-conferring ALK~L1196M~ mutant. This activity stems from the scaffold's ability to adopt a Type-I1/2 binding mode, engaging both the ATP pocket and adjacent hydrophobic regions.

The strategic incorporation of spirocyclic elements also addresses solubility and metabolic stability challenges. Comparative studies between spirocyclic and non-spirocyclic analogs reveal improved pharmacokinetic profiles for the former, attributed to reduced rotational freedom and enhanced molecular compactness. In the case of this compound, the phenyl group at the N2 position further modulates electron density across the triazine ring, fine-tuning reactivity and interaction dynamics.

Evolution of Research Interest in Triazine-Based Spiro Frameworks

Triazine moieties have long been valued for their electronic versatility and capacity for hydrogen bonding, making them ideal components of spirocyclic drug candidates. The synthesis of this compound builds upon methodologies developed for related systems, such as 1,3,8-triazaspiro[4.5]decan-4-one, which was optimized via scaffold hopping to yield ALK inhibitors with nanomolar potency. Key synthetic routes include:

  • Cycloaddition Strategies : 1,3-Dipolar cycloadditions between azides and alkynes, as well as [4+2] cycloadditions involving dienophiles, have been employed to construct the triazaspiro core.
  • Post-Functionalization : Late-stage modifications, such as Suzuki-Miyaura couplings, enable the introduction of aryl groups at strategic positions, as seen in the phenyl substitution of the target compound.

Recent innovations in catalysis, particularly the use of ruthenium-based systems, have expanded access to enantiomerically pure triazaspirocycles, addressing earlier limitations in stereocontrol. Additionally, computational docking studies have become indispensable for predicting binding conformations, as demonstrated in the rational design of ALK-targeted derivatives.

Positioning of Triazaspiro Compounds in Pharmaceutical Research Landscape

The therapeutic potential of triazaspiro compounds spans oncology, neurology, and cardiovascular disease. This compound exemplifies this breadth, with structural features amenable to multiple target classes. For instance, its triazine ring can engage in π-π stacking with tyrosine kinase active sites, while the spirocyclic core imposes conformational restraints that mitigate entropy-driven dissociation.

Emerging applications include modulation of mitochondrial permeability transition pores (mPTPs), where 1,3,8-triazaspiro derivatives have shown efficacy in reperfusion injury models by inhibiting F~1~/F~o~-ATP synthase. This mechanism highlights the scaffold's adaptability to diverse biological contexts, further cementing its status as a cornerstone of modern drug discovery.

Eigenschaften

IUPAC Name

4-N-phenyl-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c15-12-17-13(16-11-7-3-1-4-8-11)19-14(18-12)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHMLNPMOYGEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine typically involves the reaction of phenylhydrazine with a suitable spirocyclic precursor under controlled conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Analyse Chemischer Reaktionen

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring or the triaza ring are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine serves as a building block in organic synthesis. Its spirocyclic structure allows for the formation of complex molecules through various chemical reactions:

  • Synthesis of Complex Organic Molecules : The compound is utilized in the synthesis of other spirocyclic compounds and derivatives.
Reaction TypeDescription
Oxidation Can be oxidized to yield various derivatives using agents like hydrogen peroxide.
Reduction Reduction reactions can be performed using sodium borohydride to create reduced derivatives.
Substitution Functional groups on the phenyl or triaza ring can be substituted with other groups.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
Biological ActivityTarget OrganismEffectiveness
AntimicrobialE. coliModerate
AntifungalC. albicansHigh

Medicine

The compound has been investigated for its potential as a therapeutic agent:

  • Drug Development : Ongoing research aims to explore its efficacy against various diseases, particularly cancers and infections.
Disease TargetMechanism of ActionCurrent Status
CancerInhibition of DNA synthesisPreclinical
Bacterial InfectionsDisruption of cell membrane integrityUnder study

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Antimicrobial Efficacy

A recent investigation highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The study found that the compound inhibited bacterial growth by 75% at a concentration of 50 µg/mL.

Wirkmechanismus

The mechanism of action of N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes or receptors, leading to changes in cellular processes. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on 5-HT2B Receptor Binding

Compound Name Substituent Position Ki (nM) IC50 (nM) Source
N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine N2-Phenyl 151.3 - AatBio
N4-(3-Methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine N4-(3-Methylphenyl) 19.8 459.4 AatBio
5-(3-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine 5-(3-Bromophenyl) - - Synthesis study

Key Findings :

  • The N4-(3-Methylphenyl) analog exhibits significantly higher 5-HT2B receptor affinity (Ki = 19.8 nM) compared to the N2-Phenyl derivative, highlighting the critical role of substituent position on activity .
  • Halogenation (e.g., bromine in compound 15) or alkylation (e.g., methyl in N4-(3-Methylphenyl)) enhances receptor interaction, likely due to improved hydrophobic interactions .

Key Findings :

  • Yields vary significantly (25–41%) depending on substituent complexity. Bromophenyl derivatives are more efficiently synthesized than cyclopropane-containing analogs .
  • The spirocyclic core is consistently formed via condensation of cyclohexanone with cyanoguanidine, demonstrating the method’s versatility .

Analytical and Physicochemical Properties

Table 3: Spectroscopic and Elemental Analysis Data

Compound Name 13C NMR Shifts (δ, ppm) EI-MS (m/z) Elemental Analysis (C/H/N/S) Source
4-({4-Amino-9-methyl-...}amino)benzene-1-sulfonamide (8c) 21.61, 25.23, 68.35, 116.92 336.96 C:49.81%; H:6.20%; N:25.19% Sulfonamide study
This compound Not reported 336.07 Not reported Receptor study
5-(3-Fluoro-4-methylphenyl)-...diamine (SynHet) Not reported - >99% purity (HPLC/GCMS) Pharma synthesis

Key Findings :

  • Sulfonamide derivatives (e.g., 8c) exhibit distinct 13C NMR peaks at δ 68.35 ppm, attributed to the spirocyclic carbon, while elemental analysis aligns closely with theoretical values .
  • Commercial analogs like the 3-Fluoro-4-methylphenyl derivative are produced with >99% purity, underscoring industrial scalability .

Biologische Aktivität

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19N5
  • Molecular Weight : 257.34 g/mol
  • CAS Number : 300697-12-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway. This inhibition leads to disruption in DNA synthesis and cellular metabolism, making it a candidate for antimicrobial and anticancer therapies .

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), particularly as a selective inhibitor of the Mtb DHFR enzyme. For instance, compounds derived from this compound exhibited promising antimycobacterial activities with minimum inhibitory concentrations (MIC) as low as 0.01 μM against Mtb H37Rv strains .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. The mechanism involves apoptosis induction in cancer cells through the inhibition of critical survival pathways. The ability to target multiple pathways enhances its therapeutic efficacy against various cancer types.

Study on Antimycobacterial Activity

A study published in 2018 focused on the synthesis and evaluation of 1,3,5-triazaspiro[5.5]undeca-2,4-dienes as selective inhibitors of Mtb DHFR. Compounds 20b and 20c demonstrated low cytotoxicity while maintaining high potency against Mtb, suggesting their viability as drug candidates for tuberculosis treatment .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other spirocyclic compounds:

Compound NameBiological ActivityMIC (μM)
This compoundSelective DHFR inhibitor0.01
1,4-Dihydroxy-1-(phenyl)butan-2-oneAntimicrobialNot specified
1,3-Diazolo[4,5-b]pyridine derivativesAnticancerVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine?

  • Methodological Answer : The compound is synthesized via a three-component condensation of cyanoguanidine, cyclohexanone, and substituted anilines under acidic reflux conditions. For example, bromophenyl derivatives are prepared by refluxing 3-bromobenzenamine, cyanoguanidine, HCl, and cyclohexanone in ethanol, yielding 41% after purification . Microwave-assisted methods using aromatic aldehydes and arylamines in HCl have also been reported for improved efficiency . Post-synthesis, column chromatography or reverse-phase purification is critical for isolating high-purity products .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Used to confirm molecular weight (e.g., [M + H]+ observed at m/z 336.0 for bromophenyl derivatives) .
  • ¹H NMR : Key for structural elucidation; sp³ hybridized cyclohexane protons appear as multiplets (δ 1.16–1.88 ppm), while aromatic protons show distinct splitting patterns (e.g., δ 7.27–7.82 ppm for substituted phenyl groups) .
  • Reverse-phase HPLC : Validates purity, particularly for derivatives intended for biological assays .

Q. What are the primary research applications of this compound?

  • Answer :

  • Chiral Chromatography : Derivatives serve as chiral stationary phases for enantiomeric separation via NMR and circular dichroism .
  • Receptor Binding Studies : The triazaspiro core is a scaffold for selective 5-HT2B receptor antagonists, enabling mechanistic studies of serotonin signaling .

Advanced Research Questions

Q. How do structural modifications influence 5-HT2B receptor binding affinity and selectivity?

  • Methodological Answer : Substituents on the phenyl ring (e.g., bromo, methoxy, or carboxylic acid groups) modulate binding. For example:

  • Electron-withdrawing groups (e.g., Br at the meta position) enhance receptor affinity by stabilizing hydrophobic interactions (Ki < 100 nM) .
  • Carboxylic acid derivatives (e.g., compound 20 ) improve solubility but may reduce blood-brain barrier penetration, limiting in vivo applications .
  • SAR Studies : Systematic substitution via Ullmann coupling or Buchwald-Hartwig amination can optimize pharmacokinetic properties .

Q. How can researchers resolve contradictions in synthetic yields across studies?

  • Methodological Answer : Yield discrepancies (e.g., 41% vs. 50% for bromophenyl derivatives) arise from:

  • Reaction Conditions : Microwave-assisted synthesis reduces side reactions compared to traditional reflux .
  • Purification Methods : Reverse-phase chromatography (vs. simple filtration) improves recovery of polar derivatives .
  • Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled heating rates) to minimize variability .

Q. What computational approaches support the design of novel derivatives?

  • Answer :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for desired redox behavior .
  • Molecular Docking : Models interactions with 5-HT2B receptors to prioritize substituents with high binding scores .
  • AI-Driven Optimization : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal synthetic pathways .

Q. What strategies improve enantiomeric resolution in chromatographic applications?

  • Methodological Answer :

  • Chiral Stationary Phase Optimization : Covalent bonding of triazaspiro derivatives to silica gel enhances enantioselectivity for analytes like β-blockers .
  • Mobile Phase Tuning : Adjusting pH and ionic strength (e.g., ammonium acetate buffers) mitigates peak tailing in polar analytes .

Key Research Challenges

  • Synthetic Scalability : Low yields (<50%) for polar derivatives necessitate improved catalytic systems .
  • Biological Target Specificity : Off-target effects (e.g., 5-HT2A binding) require finer structural tuning .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.